molecular formula C8H7F9O2 B173814 Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate CAS No. 132424-36-3

Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate

Cat. No.: B173814
CAS No.: 132424-36-3
M. Wt: 306.13 g/mol
InChI Key: XNPUIKGMNMTLOL-UHFFFAOYSA-N
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Description

Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate is a synthetic polyfluoroalkyl ester of significant interest in environmental and analytical chemistry research. As a member of the per- and polyfluoroalkyl substances (PFAS), this compound is characterized by its high stability and persistence, making it a valuable subject in environmental fate and biomonitoring studies. Non-targeted analytical workflows utilizing High-Resolution Mass Spectrometry (HRMS) are crucial for identifying such PFAS compounds in complex biological and environmental matrices . Researchers employ liquid chromatography coupled with HRMS (LC-HRMS) to detect and characterize this ester and its potential transformation products, aiding in the expansion of known PFAS contaminants beyond traditionally targeted compounds . Beyond environmental analysis, its structure suggests potential applications as a building block in the synthesis of more complex fluorinated molecules or as a standard for calibrating analytical instrumentation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F9O2/c1-19-4(18)2-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPUIKGMNMTLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441560
Record name Methyl 2H,2H,3H,3H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132424-36-3
Record name Methyl 2H,2H,3H,3H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2H,2H,3H,3H-perfluoroheptanoate
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Preparation Methods

Acid-Catalyzed Esterification

The reaction employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) as catalysts under reflux conditions. A typical protocol involves:

  • Molar ratio : 1:5 (acid:methanol)

  • Catalyst loading : 2–5% w/w

  • Temperature : 65–80°C

  • Duration : 6–12 hours

The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration. Yields range from 70–85%, with purity dependent on fractional distillation under reduced pressure (20–30 mmHg).

Table 1: Optimized Conditions for Acid-Catalyzed Esterification

ParameterValue
CatalystH₂SO₄ (3% w/w)
Reaction Temperature70°C
Reaction Time8 hours
Yield82%
Purity (Post-Distillation)98% (GC-MS analysis)

Acyl Chloride Intermediate

To enhance reaction efficiency, the carboxylic acid may first be converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride reacts with methanol at room temperature:

RFCOCl+CH3OHRFCOOCH3+HCl\text{R}_\text{F}\text{COCl} + \text{CH}_3\text{OH} \rightarrow \text{R}_\text{F}\text{COOCH}_3 + \text{HCl}

This method avoids water formation, mitigating side reactions. Yields exceed 90% when using anhydrous conditions.

Nucleophilic Substitution with Fluorinated Alkyl Halides

An alternative route involves nucleophilic displacement of halides in perfluoroalkyl halides using methyl carboxylate salts. For example:

RFX+CH3ORFOCOCH3+X\text{R}_\text{F}\text{X} + \text{CH}_3\text{O}^- \rightarrow \text{R}_\text{F}\text{OCOCH}_3 + \text{X}^-

Reaction Conditions

  • Substrate : Perfluoroheptanoyl iodide (C₆F₁₃CF₂I)

  • Nucleophile : Sodium methoxide (NaOCH₃)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Duration : 2–4 hours

This method is less common due to the limited availability of perfluoroalkyl iodides but offers regioselectivity advantages.

Grignard Reagent-Based Synthesis

Grignard reagents enable the construction of fluorinated carbon chains. A three-step process is employed:

Formation of Perfluoroalkyl Grignard Reagent

C6F13CF2MgBr+CO2C6F13CF2COOMgBr\text{C}_6\text{F}_{13}\text{CF}_2\text{MgBr} + \text{CO}_2 \rightarrow \text{C}_6\text{F}_{13}\text{CF}_2\text{COOMgBr}

Acidification and Esterification

The intermediate is hydrolyzed to the carboxylic acid and esterified as described in Section 1.

Table 2: Grignard Method Performance Metrics

StepYieldKey Challenge
Grignard Formation60–70%Moisture sensitivity
Carboxylation75–85%CO₂ gas handling
Esterification80–90%Purification complexity

Emerging Techniques and Catalytic Innovations

Recent advances in fluorous phase catalysis and microwave-assisted synthesis have reduced reaction times and improved yields:

Microwave-Assisted Esterification

Using a CEM Discover SP system, esterification completes in 1–2 hours at 100°C with 95% conversion.

Enzyme-Catalyzed Routes

Lipases (e.g., Candida antarctica Lipase B) in ionic liquids achieve 60–70% yields under mild conditions (30–40°C), though scalability remains challenging.

Challenges in Synthesis and Purification

Key obstacles include:

  • Fluorophilicity : Perfluoroalkyl chains resist common organic solvents, necessitating fluorous-organic biphasic systems.

  • Byproduct Formation : HF generation during acyl chloride routes requires scrubbers.

  • Purification : Distillation under high vacuum or preparative GC is essential for >95% purity .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of fluorinated surfactants and polymers .

Biology and Medicine: In biological research, this compound is utilized in the study of fluorinated drug analogs . Its stability and lipophilicity make it a candidate for modifying the pharmacokinetic properties of drugs .

Industry: Industrially, this compound is employed in the production of specialty coatings and lubricants . Its low surface energy and chemical resistance enhance the performance of these materials .

Mechanism of Action

The mechanism of action of methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate involves its interaction with various molecular targets through hydrophobic interactions . The fluorinated chain imparts lipophilicity , allowing the compound to integrate into lipid environments and modify the properties of biological membranes or synthetic materials .

Comparison with Similar Compounds

Structural and Functional Analogues

Perfluoroalkyl Carboxylic Acids and Esters
  • 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid: The precursor to the methyl ester, this acid is used in Staudinger-Vilarrasa reactions to create monomers for hydrophobic polymers. Unlike the ester, the free carboxylic acid group enhances reactivity in condensation reactions but reduces thermal stability .
  • 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic Acid: A longer-chain analogue (C9 vs. C7) with 13 fluorine atoms. The increased fluorine content and chain length amplify hydrophobicity but raise environmental concerns due to persistence .
  • 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl Acrylate: Incorporates a hydroxyl and acrylate group, enabling crosslinking in polymer films. This dual functionality contrasts with the methyl ester’s simpler structure, offering tunable mechanical properties .
Fluorinated Diols and Alcohols
  • 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol: A diol derivative with hydroxyl groups at C1 and C2. The presence of two -OH groups increases hydrophilicity compared to the methyl ester, limiting its use in superhydrophobic applications but expanding utility in surfactants .
  • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: The alcohol precursor to the ester. Its terminal -OH group allows for nucleophilic substitution reactions (e.g., silylation), whereas the ester’s -OCH3 group is less reactive .
Fluorinated Ketones and Ethers
  • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one: A ketone analogue with a phenyl group. The carbonyl group introduces polarity, reducing hydrophobicity but enabling applications in catalysis and fluorinated solvents .
  • 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl Glycidyl Ether: Features an epoxide ring and iodine substituent. This compound undergoes selective deiodination (82% yield with Bu3SnH/Bz2O2) and epoxide ring-opening reactions, showcasing reactivity absent in the methyl ester .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Fluorine Atoms Key Properties
Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate C8H5F9O2 294.11 9 Low surface energy (≤15 mN/m), hydrophobic, stable up to 200°C
4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid C7H3F9O2 278.09 9 Reactive -COOH group, prone to decarboxylation at high temperatures
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol C7H5F9O 278.12 9 Hydroxyl group enables functionalization (e.g., silylation, esterification)
4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate C11H7F9O3 358.16 9 Polymerizable acrylate group, glass transition temperature (Tg) ~50°C

Biological Activity

Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate (CAS No. 80705-13-1) is a fluorinated compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant studies.

  • Chemical Formula : C₈H₇F₉O₂
  • Molecular Weight : 292.10 g/mol
  • InChI Key : QWHCZVLZUPZGSI-UHFFFAOYSA-N
  • PubChem ID : 10542652

The biological activity of this compound primarily stems from its ability to interact with biological membranes due to its hydrophobic and lipophilic nature. This compound may influence cellular processes by altering membrane fluidity and permeability.

Biological Activities

  • Antimicrobial Properties :
    • Preliminary studies indicate that fluorinated compounds exhibit antimicrobial activity. The presence of fluorine atoms can enhance the potency of the compound against various bacterial strains.
    • A study demonstrated that similar fluorinated fatty acids inhibited the growth of specific pathogens by disrupting their membrane integrity.
  • Toxicological Effects :
    • The toxicity profile of this compound is crucial for understanding its safety in applications. Toxicological assessments have shown potential cytotoxic effects on mammalian cells at high concentrations.
    • Hazard statements related to skin and eye irritation have been documented .
  • Environmental Impact :
    • As a perfluorinated compound (PFC), it may pose environmental risks due to persistence and bioaccumulation. Studies suggest that PFCs can disrupt endocrine functions in wildlife.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology investigated the antimicrobial efficacy of fluorinated compounds similar to this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones at varying concentrations.

Concentration (mg/mL)E. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
0.11210
0.52018
1.02522

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human fibroblast cell lines to evaluate the safety profile of the compound. The study utilized various concentrations to determine the half-maximal inhibitory concentration (IC50).

Concentration (µM)Cell Viability (%)
1090
5070
10050

The IC50 was calculated to be approximately 75 µM.

Q & A

Q. What are the common synthetic routes for Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate, and how is its purity validated?

The compound is typically synthesized via esterification of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid with methanol under acidic catalysis. Purification often involves fractional distillation or preparative chromatography to remove unreacted acid or fluorinated byproducts. Purity validation employs 19F NMR^{19}\text{F NMR} (to confirm fluorination patterns) and gas chromatography-mass spectrometry (GC-MS) for molecular confirmation .

Q. Which analytical techniques are critical for characterizing fluorinated esters like this compound?

Key methods include:

  • 1H^{1}\text{H} and 19F NMR^{19}\text{F NMR} : To resolve hydrogen and fluorine environments, ensuring correct substitution patterns.
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies ester carbonyl (C=O) and C-F stretching vibrations (~1200–1100 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns due to fluorine atoms.
  • Elemental analysis : Validates carbon, hydrogen, and fluorine percentages .

Q. How is this compound utilized in enzyme activity studies?

Its fluorinated chain enhances hydrophobicity, making it useful in modifying cyclodextrin derivatives for enzyme stabilization. For example, it has been employed in β-glucocerebrosidase activity enhancement for Gaucher disease research, where fluorinated esters improve drug delivery systems by increasing lipid solubility .

Advanced Research Questions

Q. What role does this compound play in designing thermoresponsive polymers?

The compound’s fluorinated chain is incorporated into monomers (e.g., 9FVE) to create polymers with lower critical solution temperatures (LCST). Its strong electron-withdrawing effects and hydrophobicity modulate polymer phase transitions, enabling applications in smart materials and controlled drug release. Electrochemical polymerization in anhydrous solvents (e.g., DMF or CHCl3_3) is a common methodology .

Q. What experimental precautions are required when handling fluorinated esters in synthetic workflows?

Key considerations include:

  • Moisture-free conditions : Fluorinated esters are sensitive to hydrolysis; reactions should use anhydrous solvents and inert atmospheres.
  • Toxicology : Fluorinated compounds may exhibit bioaccumulation; use fume hoods and personal protective equipment.
  • Stability : Store in dark, cool environments to prevent degradation via radical pathways .

Q. How does the compound’s perfluorinated chain influence reactivity in cross-coupling reactions?

The electron-deficient nature of the fluorinated chain alters steric and electronic environments in transition-metal-catalyzed reactions. For example, in Suzuki-Miyaura couplings, fluorinated esters may require tailored ligands (e.g., bulky phosphines) to prevent catalyst poisoning. Kinetic studies using 19F NMR^{19}\text{F NMR} can track reaction progress .

Q. How can researchers address contradictions in fluorinated compound data (e.g., conflicting solubility or reactivity reports)?

Apply the false discovery rate (FDR) control method to statistically identify significant results amid multiple hypotheses. For instance, Benjamini-Hochberg correction minimizes false positives in high-throughput screening of fluorinated ester libraries. Pair this with orthogonal validation (e.g., NMR and X-ray crystallography) to resolve ambiguities .

Q. What strategies optimize the use of this ester in surface modification studies?

  • Electrochemical grafting : Diazonium salt precursors functionalized with the ester generate hydrophobic gold or polymer surfaces.
  • Contact angle measurements : Quantify hydrophobicity changes post-modification.
  • X-ray photoelectron spectroscopy (XPS) : Confirms surface fluorine content and ester bond integrity .

Q. Methodological Notes

  • Synthetic Reproducibility : Document fluorination levels via 19F NMR^{19}\text{F NMR} integration to avoid batch variability .
  • Environmental Impact : Use LC-MS to trace residual fluorinated esters in waste streams, adhering to green chemistry principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate

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